1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine
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Overview
Description
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both pyrazole and imidazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable entity in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine typically involves the formation of the pyrazole and imidazole rings followed by their coupling. One common method includes the cyclization of hydrazine with a carbonyl compound to form the pyrazole ring . The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . The final step involves the coupling of the pyrazole and imidazole rings under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of microwave-assisted synthesis, can be employed to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or imidazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The pathways involved can vary depending on the specific biological target and the context of its use.
Comparison with Similar Compounds
1-(1H-Pyrazol-4-yl)ethanone: Shares the pyrazole ring but lacks the imidazole moiety.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring with different substituents.
Uniqueness: 1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine is unique due to its combined pyrazole and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C9H13N5 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-[(1-ethylpyrazol-4-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C9H13N5/c1-2-14-7-8(5-12-14)6-13-4-3-11-9(13)10/h3-5,7H,2,6H2,1H3,(H2,10,11) |
InChI Key |
BKZNWPMGGJDFKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CN2C=CN=C2N |
Origin of Product |
United States |
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